molecular formula C22H22N4O5S3 B11971859 4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11971859
M. Wt: 518.6 g/mol
InChI Key: STNDWWNXKBQDJI-FOKLQQMPSA-N
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Description

4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is a complex organic compound that features a unique combination of functional groups, including thiadiazole, sulfanyl, hydrazono, and dimethoxyphenyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.

    Formation of the Hydrazono Group: The hydrazono group is typically formed by the reaction of hydrazine derivatives with carbonyl compounds.

    Acetylation and Dimethoxylation: The final steps involve acetylation and introduction of methoxy groups under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate can undergo various types of chemical reactions:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazono group can be reduced to hydrazine derivatives using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of bioactive functional groups.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole and hydrazono groups may interact with active sites of enzymes, inhibiting their activity or modulating their function. The sulfanyl groups could also play a role in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
  • 4-{(E)-[({[1H-benzimidazol-2-ylsulfanyl]acetyl}hydrazono]methyl}-2,6-dimethoxyphenyl acetate

Uniqueness

4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is unique due to the presence of the benzylsulfanyl and thiadiazole groups, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N4O5S3

Molecular Weight

518.6 g/mol

IUPAC Name

[4-[(E)-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C22H22N4O5S3/c1-14(27)31-20-17(29-2)9-16(10-18(20)30-3)11-23-24-19(28)13-33-22-26-25-21(34-22)32-12-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,24,28)/b23-11+

InChI Key

STNDWWNXKBQDJI-FOKLQQMPSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC

Origin of Product

United States

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